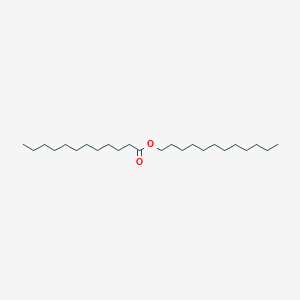
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide, commonly known as CHAQ1O, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHAQ1O is a quinoline derivative, which is a class of heterocyclic compounds that contain a nitrogen atom in the ring structure. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of CHAQ1O is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair. Additionally, CHAQ1O has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
CHAQ1O has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, the compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CHAQ1O has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CHAQ1O in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have significant side effects. Additionally, the compound has shown good stability and solubility in various solvents, making it easy to handle in the lab. However, one of the limitations of using CHAQ1O is its low water solubility, which can limit its bioavailability in vivo.
Orientations Futures
There are several potential directions for future research on CHAQ1O. One area of interest is the development of new synthetic methods for the compound that can improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of CHAQ1O and its potential applications in various diseases. Future research could also focus on optimizing the pharmacokinetics and pharmacodynamics of the compound to improve its efficacy and reduce any potential side effects. Finally, the use of CHAQ1O in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
In conclusion, CHAQ1O is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy and neuroprotection, make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of CHAQ1O and its potential advantages and limitations in lab experiments. The future directions for research on this compound are numerous, and it will be interesting to see how it evolves in the coming years.
Méthodes De Synthèse
The synthesis of CHAQ1O involves the reaction of 6-amino-4-hydroxyquinoline-1-oxide with succinic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent and requires careful control of the reaction conditions to obtain a high yield of the product. The purity of the synthesized compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
CHAQ1O has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, CHAQ1O has been found to protect against oxidative stress, which is implicated in various diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
13442-14-3 |
|---|---|
Nom du produit |
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide |
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
1-hydroxy-4-hydroxyiminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-1-2-9-7(5-6)8(11-15)3-4-12(9)16/h1-5,15-16H,(H,13,14) |
Clé InChI |
XQPVWCCYBQNEGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



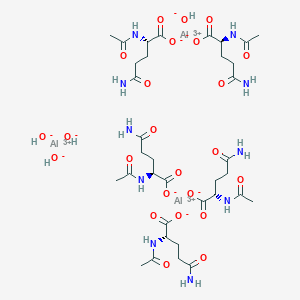
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
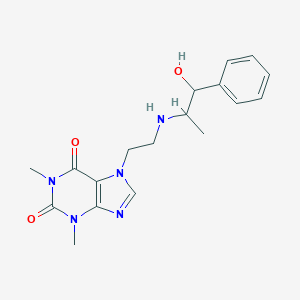
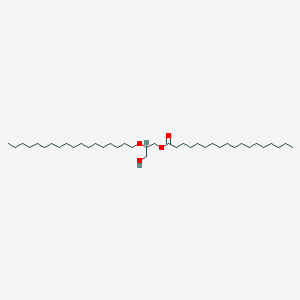
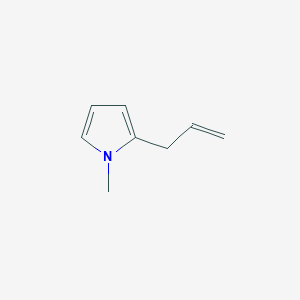

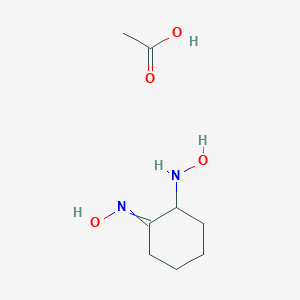
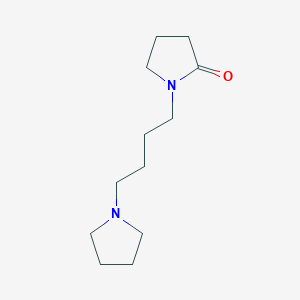
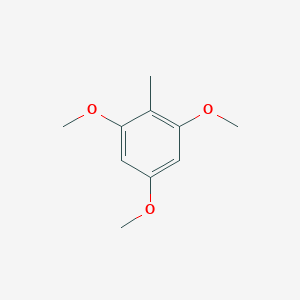
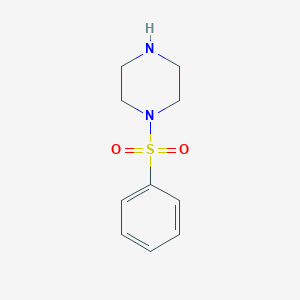
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

